L-Mannose

Vue d'ensemble

Description

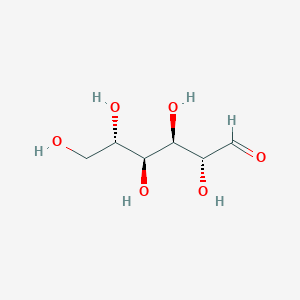

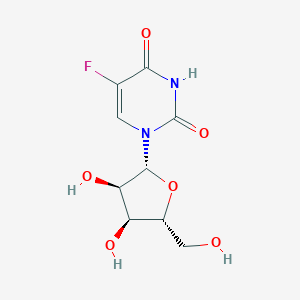

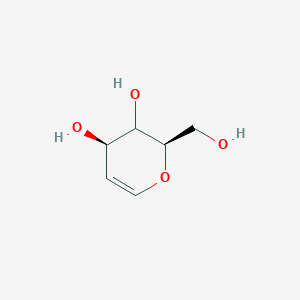

L-Mannose is a naturally occurring monosaccharide, specifically an aldohexose, which is a type of simple sugar. It is an epimer of glucose, differing in the configuration at the second carbon atom. This compound is found in various fruits and vegetables and plays a crucial role in human metabolism, particularly in glycosylation processes, where it is involved in the synthesis of glycoproteins and glycolipids .

Applications De Recherche Scientifique

L-Mannose has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of complex carbohydrates and glycosides.

Biology: Plays a role in cell signaling and recognition processes due to its involvement in glycosylation.

Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion to the urinary tract lining.

Mécanisme D'action

Target of Action

L-Mannose primarily targets the mannose receptor family , which is a unique multidomain, multifunctional endocytic receptor belonging to the C-type lectin family . These receptors, although structurally similar, exhibit differential binding to discrete ligands . The mannose receptor family comprises of four endocytic glycoprotein receptors, namely mannose receptor, M-type receptor for phospholipases A2 (PLA2R), DEC-205/CD205/gp200-MR6, and Endo180/uPARAP .

Mode of Action

This compound interacts with its targets through hydrogen bonding and van der Waals forces . The mannose components of certain compounds have a high affinity for the CD-206 receptor protein, which are found in high concentrations on the surface of macrophages and dendritic cells . This interaction leads to various changes in the cellular environment.

Biochemical Pathways

This compound is involved in the L-galactose pathway , which is the main pathway for AsA biosynthesis in plants . This pathway generates the activated sugar nucleotide GDP-D-mannose . Mannanases, which are enzymes that randomly hydrolyse the β-D-1,4 mannopyranoside linkages in β-1,4 mannans, play a significant role in the biochemical pathways involving this compound .

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its glycosylation patterns . Glycans attached to antibodies play an important role in the pharmacokinetics, efficacy, and safety of therapeutic antibodies . Adjusting and controlling glycosylation modifications is crucial in the modern antibody industry .

Result of Action

The interaction of this compound with its targets can influence the activation of various immune cells. For instance, cell-bound mannose receptor expressed by antigen-presenting cells has been shown to drive activated T cells towards a tolerogenic phenotype . Moreover, this compound has been shown to be an effective suppressor of autoimmune and inflammatory diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, high glucose and fructose intake have been proven to display pro-inflammatory roles during the progression of inflammatory diseases . This compound, being a special type of hexose, has immune regulatory functions .

Analyse Biochimique

Biochemical Properties

L-Mannose interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate some metabolic processes in cells . Changes in the concentration of this compound can influence the levels of lipids and proteins in cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating metabolic activities and affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the addition of this compound has been shown to increase the values of protein in BEpiC cells and block protein glycolisation in A549 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Mannose can be synthesized through several chemical and enzymatic methods. One common approach involves the isomerization of D-mannose using specific enzymes like phosphomannose isomerase, which converts fructose-6-phosphate to mannose-6-phosphate . Another method includes the chemical synthesis from glucose via epimerization reactions .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation and enzymatic processes due to their efficiency and cost-effectiveness. For instance, the conversion of D-mannose to this compound can be achieved using specific strains of bacteria or yeast that express the necessary enzymes . These biotechnological methods are preferred for large-scale production as they offer higher yields and purity compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

L-Mannose undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Nitric acid, bromine water, and other mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acidic or basic catalysts, depending on the desired glycoside product.

Major Products

Oxidation: Mannuronic acid, mannonic acid.

Reduction: Mannitol.

Substitution: Various glycosides depending on the substituent used.

Comparaison Avec Des Composés Similaires

L-Mannose is similar to other monosaccharides like D-Mannose, D-Glucose, and D-Galactose. it is unique in its specific role in glycosylation and its therapeutic potential:

D-Mannose: An epimer of this compound, commonly used in the treatment of urinary tract infections.

D-Glucose: The most common monosaccharide, primarily involved in energy metabolism.

D-Galactose: Similar in structure but differs in its role in the synthesis of lactose and other biomolecules.

This compound stands out due to its specific applications in medical and industrial fields, particularly in glycosylation and its potential therapeutic uses .

Propriétés

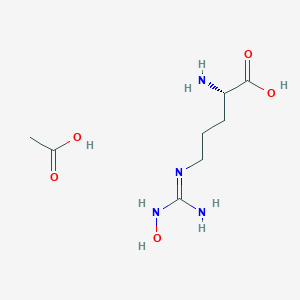

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-BXKVDMCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884248 | |

| Record name | L-Mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-80-5 | |

| Record name | L-Mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Mannose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3YE50TX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural relationship between L-Mannose and L-Rhamnose?

A1: L-Rhamnose (6-deoxy-L-mannose) is a deoxy sugar derived from this compound. It lacks a hydroxyl group at the C6 position. []

Q2: What makes the acidic polysaccharide found in the coccoliths of Emiliania huxleyi unique?

A2: This polysaccharide contains this compound, 6-O-methyl-D-mannose, 6-O-methyl-L-mannose, and 2,3-di-O-methyl-L-rhamnose, which are unusual components not previously reported in other polysaccharides. [, ]

Q3: What is significant about the stereochemistry of this compound in sialic acid aldolase-catalyzed reactions?

A3: When this compound acts as an acceptor substrate for sialic acid aldolase, it exhibits an inverted stereoselectivity compared to its enantiomer. The C-nucleophile of pyruvate attacks the re face of the this compound carbonyl group instead of the typical si face attack observed with D-Mannose. []

Q4: What is the role of this compound in the synthesis of a novel Quercetin glycoside in Escherichia coli?

A5: this compound itself isn't directly involved. Instead, the nucleotide sugar dTDP-4-dehydro-6-deoxy-L-mannose is converted to dTDP-6-deoxytalose by the enzyme dTDP-6-deoxy-L-lyxo-4-hexulose reductase. This engineered E. coli strain, when supplemented with quercetin, produces quercetin-3-O-(6-deoxytalose). []

Q5: How does this compound interact with the immune system?

A6: Studies show that D-mannose, but not this compound, can reverse the suppression of immunoglobulin production by T cells from individuals with infectious mononucleosis. This suggests a role for D-mannose in modulating immune responses. [] Additionally, D-mannose can inhibit interleukin-1 induced thymocyte proliferation, indicating a potential role in regulating immune responses. []

Q6: How does the presence of this compound affect the production of the enzymes involved in L-rhamnose degradation in the fungus Pullularia pullulans?

A7: this compound doesn't induce the L-rhamnose degradation pathway. The enzymes involved, including L-rhamnofuranose dehydrogenase, lactonase, L-rhamnonate dehydratase, and 2-keto-3-deoxy-L-rhamnonate aldolase, are specifically induced by L-rhamnose. []

Q7: Can α-L-Rhamnosidases process substrates containing α-L-Mannose?

A8: Yes, studies demonstrate that microbial α-L-Rhamnosidases, belonging to glycosyl hydrolase families GH78 and GH106, exhibit broad substrate specificities and can hydrolyze both α-L-rhamnosyl- and α-L-mannosyl-linkages. []

Q8: What is the role of L-Rhamnose in the context of bacteriophage PL-1 and its host Lactobacillus casei?

A9: L-Rhamnose competitively inhibits the irreversible adsorption of bacteriophage PL-1 to its host, Lactobacillus casei ATCC27092. This suggests a role for L-rhamnose or a structurally similar molecule in the phage's recognition of and binding to the bacterial cell surface. []

Q9: What is the significance of the sugar L-perosamine (4-amino-4,6-dideoxy-L-mannose) in Aeromonas hydrophila and Aeromonas veronii bv. sobria?

A10: L-Perosamine is a unique sugar found in the O-specific polysaccharides (O-PS) of these bacteria. In A. hydrophila JCM 3968 (serogroup O6), it is a component of two distinct O-PS structures. In A. veronii bv. sobria K557, also classified as serogroup O6, the presence of L-perosamine contributes to cross-reactivity with A. hydrophila JCM 3968 antiserum. [, ]

Q10: How does the structure of the sugar moiety in naringin analogs influence their bitterness?

A11: Replacing the L-rhamnose unit in naringin with this compound drastically reduces bitterness. The presence of an axial methyl group in L-rhamnose, as opposed to a hydroxymethyl group in this compound, appears crucial for the intense bitterness of naringin. []

Q11: How can enantiomerically pure 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives be utilized in carbohydrate synthesis?

A13: These "naked sugar" derivatives are versatile intermediates for synthesizing various C-linked disaccharides. For instance, they have been employed to create disaccharides containing α-D-glucopyranose linked to L-altro-hexonolactone, L-manno-hexonolactone, this compound, and L-(talo-hexofuranosid)uronic acid. []

Q12: How do N-glycoside ligands based on L-rhamnose and D-mannose influence the coordination chemistry of manganese(II)?

A14: These ligands form seven-coordinate complexes with Mn(II) ions. Interestingly, the configuration of the sugar moieties around the metal center depends on the counteranion. For example, D-mannosyl residues adopt a Δ(ob3) configuration, while L-rhamnosyl moieties favor a Δ(lel3) configuration. These variations lead to distinct sugar domain architectures with potential implications for understanding metalloenzymes involved in carbohydrate metabolism. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B13575.png)

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)